molecular formula C17H18BrNO3S2 B2426916 2-(4-Bromophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine CAS No. 397283-92-0

2-(4-Bromophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine

Cat. No. B2426916
CAS RN: 397283-92-0
M. Wt: 428.36
InChI Key: JYAQKFJXIOSXGC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine is a chemical compound that belongs to the class of thiazolidines. It is also known as BPTES, which is a selective inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is an essential process for cancer cell proliferation. BPTES has gained significant attention in the scientific community due to its potential application in cancer therapy.

Scientific Research Applications

Synthesis and Characterization

  • Novel 2-phenylsulfonylhydrazono-3-(2',3',4',6'-tetra-O-acetyl-beta-d-glucopyranosyl)thiazolidine-4-ones were synthesized from thiosemicarbazide precursors. These compounds exhibit moderate fungicidal and herbicidal activities (Li et al., 2006).
  • The molecular structure and vibrational spectra of 2-(4-bromophenyl)-3-(4-hydroxyphenyl) 1,3-thiazolidin-4-one and its selenium analogue were studied using HF and DFT methods, providing insights into their molecular parameters and vibrational characteristics (Kavitha et al., 2018).

Biological Activities and Applications

  • Sulfonamide derivatives of thiazolidin-4-ones, similar in structure to 2-(4-Bromophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine, demonstrated significant anticonvulsant activity against two seizure models. Some compounds showed promising activity and could be leads for further investigations (Siddiqui et al., 2010).
  • A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including thiazolidine, showed high singlet oxygen quantum yield. These properties are useful for photodynamic therapy application in cancer treatment (Pişkin et al., 2020).
  • Antiproliferative and tumor inhibitory studies of 2,3 disubstituted 4-thiazolidinone derivatives revealed significant activity against leukemic cell lines and induced tumor regression in animal models (Kumar et al., 2015).

Chemical Properties and Synthesis Techniques

  • Various substituted thiazolidin-2-ones were synthesized from thiazolidine-2-thiones with bromoethanol, highlighting the versatility in synthesizing derivatives of thiazolidine compounds (Deng et al., 2011).
  • Synthesis and characterization of 2,5-disubstituted-4-thiazolidinone derivatives demonstrated significant biological activity against various microorganisms (Deep et al., 2014).

properties

IUPAC Name

2-(4-bromophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S2/c1-2-22-15-7-9-16(10-8-15)24(20,21)19-11-12-23-17(19)13-3-5-14(18)6-4-13/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQKFJXIOSXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine

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